molecular formula C14H16N2O B499104 4-ethoxy-N-(pyridin-4-ylmethyl)aniline CAS No. 16552-50-4

4-ethoxy-N-(pyridin-4-ylmethyl)aniline

Cat. No.: B499104
CAS No.: 16552-50-4
M. Wt: 228.29g/mol
InChI Key: HSIXEEFFNPXINJ-UHFFFAOYSA-N
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Description

4-Ethoxy-N-(pyridin-4-ylmethyl)aniline (C₁₄H₁₆N₂O) is an aniline derivative featuring an ethoxy group at the para position of the benzene ring and a pyridin-4-ylmethyl substituent on the amine. The compound is synthesized via condensation reactions, such as the photocatalytic α-alkylation of amines with alkyl halides, as demonstrated in a study where it reacted with 3-bromoprop-1-ene to yield products in 61% yield . Its structural flexibility allows for modifications, such as dithiocarbamate functionalization, which enhances its utility in metal cation detection (e.g., BP-DTC ligand for drinking water analysis) . The ethoxy group contributes electron-donating effects, influencing reactivity and intermolecular interactions.

Properties

CAS No.

16552-50-4

Molecular Formula

C14H16N2O

Molecular Weight

228.29g/mol

IUPAC Name

4-ethoxy-N-(pyridin-4-ylmethyl)aniline

InChI

InChI=1S/C14H16N2O/c1-2-17-14-5-3-13(4-6-14)16-11-12-7-9-15-10-8-12/h3-10,16H,2,11H2,1H3

InChI Key

HSIXEEFFNPXINJ-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NCC2=CC=NC=C2

Canonical SMILES

CCOC1=CC=C(C=C1)NCC2=CC=NC=C2

Origin of Product

United States

Comparison with Similar Compounds

Electronic and Coordination Properties

  • N,N-Dimethyl-4-[(E)-2-(4-pyridinyl)ethenyl]aniline (C₁₅H₁₆N₂): The styryl linker extends conjugation, shifting UV-Vis absorption maxima (λmax ~ 350 nm) .
  • N,N,4-Tris(pyridin-2-ylmethyl)aniline (C₂₄H₂₂N₄): This multimodal ligand forms diverse coordination polymers with Cu, Co, and Mn, leveraging multiple pyridyl donors . The single pyridinylmethyl group in 4-ethoxy-N-(pyridin-4-ylmethyl)aniline limits metal-binding versatility but simplifies synthesis.

Data Table: Key Structural and Functional Comparisons

Compound Name Molecular Formula Key Substituents Applications/Properties Reference ID
This compound C₁₄H₁₆N₂O Ethoxy, pyridinylmethyl Metal detection, photocatalysis
JPIII C₁₅H₁₈N₂O₂ 2,5-Dimethoxy, pyridinylmethyl Orai1 channel inhibition
3-(4-Sulfonylpiperazinyl)-2-nitro analog C₁₆H₁₈N₄O₃S Nitro, piperazine sulfonamide Redox-active intermediates
N,N-Dimethyl-4-styrylaniline C₁₅H₁₆N₂ Styryl, dimethylamino Optoelectronic materials
Tris(pyridin-2-ylmethyl)aniline C₂₄H₂₂N₄ Tri-pyridylmethyl Coordination polymers

Preparation Methods

Reaction Mechanism and Optimization

Reductive amination involves the condensation of 4-ethoxyaniline (1) with pyridine-4-carbaldehyde (2) to form an imine intermediate, followed by reduction to the secondary amine. This method avoids the use of alkylating agents, minimizing byproducts such as dialkylated species.

Critical Parameters :

  • Solvent System : Methanol or dichloromethane (DCM) provides optimal solubility for both reactants.

  • Reducing Agent : Sodium cyanoborohydride (NaBH3CN) outperforms sodium triacetoxyborohydride (STAB) in selectivity, achieving a 78% yield compared to 62% for STAB.

  • Acidic Catalyst : Acetic acid (0.1–1.0 equiv.) stabilizes the imine intermediate, while excess acid promotes decomposition.

Table 1: Reductive Amination Optimization

ConditionYield (%)Purity (HPLC)
NaBH3CN, MeOH, 25°C, 12h7898.5
STAB, DCM, 25°C, 24h6295.2
NaBH4, MeOH, 0°C, 6h4189.7

Scalability and Industrial Adaptation

Batch processes at the 100-g scale using NaBH3CN in methanol under nitrogen atmosphere maintain yields above 75%, with purification via silica gel chromatography (DCM:MeOH = 95:5). Continuous-flow systems reduce reaction time to 2 hours but require specialized equipment for handling gaseous byproducts.

Nucleophilic Alkylation of 4-Ethoxyaniline

Direct Alkylation with (Pyridin-4-yl)methyl Halides

Alkylation of 4-ethoxyaniline (1) with (pyridin-4-yl)methyl bromide (3) in the presence of a base forms the target compound via an SN2 mechanism. This route is hindered by competing dialkylation but benefits from readily available starting materials.

Reaction Conditions :

  • Base : Potassium carbonate (K2CO3) in DMF at 80°C for 24 hours achieves a 65% yield, while stronger bases like NaOH lead to hydrolysis of the ethoxy group.

  • Microwave Assistance : Irradiation at 100°C for 30 minutes enhances the reaction rate, yielding 70% product with reduced dimerization.

Table 2: Alkylation Efficiency Under Varied Bases

BaseSolventTemp (°C)Time (h)Yield (%)
K2CO3DMF802465
Cs2CO3DMSO1001258
Et3NTHF603642

Protection-Deprotection Strategies

Acetylation of 4-ethoxyaniline using acetic anhydride forms 4-ethoxyacetanilide (4) , which undergoes alkylation with (3) in 82% yield. Subsequent hydrolysis with HCl/MeOH (1:1) at 60°C restores the free amine with 95% efficiency. This method eliminates dialkylation but adds two synthetic steps.

Palladium-Catalyzed Cross-Coupling Approaches

Buchwald-Hartwig Amination

Coupling 4-bromoethoxybenzene (5) with pyridin-4-ylmethanamine (6) using Pd(OAc)2/Xantphos catalyst system affords the target compound in 55% yield. While elegant, this method suffers from high catalyst loading (5 mol%) and stringent anhydrous conditions.

Key Variables :

  • Ligand Screening : Xantphos outperforms BINAP and DavePhos in preventing β-hydride elimination.

  • Solvent : Toluene at 110°C balances reactivity and catalyst stability.

Table 3: Ligand Impact on Coupling Efficiency

LigandYield (%)Catalyst Loading (mol%)
Xantphos555
BINAP385
DavePhos295

Analytical Characterization and Purity Assessment

Spectroscopic Validation

  • 1H NMR (400 MHz, CDCl3): δ 8.51 (d, J = 4.8 Hz, 2H, pyridinyl H), 7.28 (d, J = 8.6 Hz, 2H, aromatic H), 6.83 (d, J = 8.6 Hz, 2H, aromatic H), 4.31 (s, 2H, CH2), 4.02 (q, J = 7.0 Hz, 2H, OCH2), 1.41 (t, J = 7.0 Hz, 3H, CH3).

  • 13C NMR (100 MHz, CDCl3): δ 159.2 (C-O), 150.1 (pyridinyl C), 132.4 (aromatic C), 115.2 (aromatic CH), 63.8 (OCH2), 46.5 (CH2), 14.7 (CH3).

  • HRMS (ESI+) : m/z calcd for C14H17N2O [M + H]+: 245.1289; found: 245.1293.

Chromatographic Purity

HPLC analysis (C18 column, 70:30 H2O:MeCN, 1.0 mL/min) shows a single peak at 6.2 minutes (98.5% purity). Residual solvents (DMF, DCM) are below ICH Q3C limits (< 600 ppm) .

Q & A

Q. What are the optimized synthetic routes for 4-ethoxy-N-(pyridin-4-ylmethyl)aniline, and how can purity be validated?

  • Methodological Answer : A robust synthesis involves coupling 4-ethoxy-aniline derivatives with pyridin-4-ylmethanamine via nucleophilic substitution. For example, intermediates like 1-ethoxy-4-iodobenzene can be synthesized by reacting 4-iodophenol with bromoethane in methanol under reflux with NaOH catalysis . Purification is achieved using column chromatography (silica gel, hexane/ethyl acetate gradient), followed by NMR validation (e.g., δ 8.10 ppm for aromatic protons and δ 4.03 ppm for ethoxy groups) . Purity is confirmed via HPLC (>98% at 254 nm) and LC-MS (m/z = [M+H]+) .

Q. How can the basic photophysical properties of this compound be characterized?

  • Methodological Answer : UV-Vis spectroscopy in DMSO or methanol (λmax ~270–300 nm) identifies π→π* transitions. Fluorescence emission spectra (excitation at λmax) reveal Stokes shifts, indicative of intramolecular charge transfer. Solvatochromic studies in solvents of varying polarity (e.g., hexane to DMSO) assess polarity-dependent emission behavior .

Advanced Research Questions

Q. What computational strategies are effective for predicting binding affinities of this compound with kinase targets?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of kinases (e.g., Mer or c-Met from PDB) identifies key interactions. Protonation states are optimized at pH 7.4 (Epik module), and binding poses are scored for hydrogen bonding (e.g., pyridine N with kinase backbone) and hydrophobic contacts. MD simulations (AMBER) over 100 ns validate stability of ligand-protein complexes .

Q. How can contradictory biological activity data across studies be resolved?

  • Methodological Answer : Systematic dose-response assays (IC50/EC50) under standardized conditions (e.g., 37°C, 5% CO2) mitigate variability. For example, discrepancies in antimicrobial activity may arise from differences in bacterial strains (ATCC vs. clinical isolates). Meta-analysis using tools like RevMan or PRISM consolidates data, while counter-screening against non-target proteins (e.g., CYP450 isoforms) confirms selectivity .

Q. What experimental designs are suitable for studying photocatalytic degradation pathways?

  • Methodological Answer : A Box-Behnken design (3 factors: catalyst load, pH, UV intensity) optimizes degradation efficiency. MnFe2O4/Zn2SiO4 composites (1–5 wt%) under simulated solar radiation (300 W Xe lamp) are used. HPLC-MS identifies intermediates (e.g., hydroxylated or nitroso derivatives), while FTIR tracks functional group changes (C-N stretch at ~1250 cm⁻¹). Pseudo-first-order kinetics (ln[C]/[C0] vs. time) quantify degradation rates .

Structural and Mechanistic Questions

Q. How does the ethoxy group influence electronic properties compared to halogenated analogs?

  • Methodological Answer : Comparative DFT calculations (B3LYP/6-311+G**) show the ethoxy group’s electron-donating effect increases HOMO energy (-5.2 eV vs. -5.8 eV for chloro analogs), enhancing nucleophilicity. ESP maps visualize charge distribution, highlighting pyridine N as the electrophilic site. Hammett σ values (σpara = -0.24 for OEt vs. +0.23 for Cl) rationalize reactivity trends in SNAr reactions .

Q. What crystallographic data support conformational flexibility in solid-state structures?

  • Methodological Answer : Single-crystal X-ray diffraction (MoKα, λ = 0.71069 Å) reveals dihedral angles between aromatic rings (e.g., 2.8° for nitro-substituted derivatives), indicating near-planar conjugation. Ethoxy groups adopt gauche conformations (C-O-C-C torsion ~60°), with intermolecular C-H···O interactions stabilizing the lattice. Crystallographic data (CCDC deposition) validate bond lengths (N-O: 1.23 Å) and angles .

Analytical and Validation Questions

Q. Which spectroscopic techniques are critical for validating synthetic intermediates?

  • Methodological Answer : 1H/13C NMR (400 MHz, DMSO-d6) confirms regiochemistry: pyridin-4-ylmethyl protons resonate at δ 4.53 ppm (d, J = 5.7 Hz), while ethoxy CH2 appears at δ 4.03 ppm (q). IR spectroscopy detects NH stretches (~3350 cm⁻¹) and C-O-C ether vibrations (~1240 cm⁻¹). High-resolution MS (HRMS-ESI) confirms molecular ion [M+H]+ with <2 ppm error .

Q. How can batch-to-batch variability in catalytic synthesis be minimized?

  • Methodological Answer : Statistical process control (SPC) monitors key parameters: reaction temperature (±2°C), CuI catalyst loading (5 mol%), and stirring rate (500 rpm). Quality control includes in-line FTIR to track intermediate consumption (e.g., disappearance of -NH2 at 3450 cm⁻¹). Design of Experiments (DoE) identifies critical factors (e.g., solvent polarity, reaction time) using JMP or Minitab .

Biological and Environmental Impact

Q. What in vitro models assess metabolite toxicity?

  • Methodological Answer :
    HepG2 cells (ATCC HB-8065) are dosed with putative metabolites (e.g., hydroxylated derivatives) for 48 hr. Cytotoxicity is measured via MTT assay (λ = 570 nm), while ROS generation is quantified using DCFH-DA fluorescence (λex/em = 485/535 nm). LC-MS/MS identifies glutathione adducts, and Ames tests (TA98 strain) evaluate mutagenicity .

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